1-(4-bromophenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-1-ethanone
Description
Properties
IUPAC Name |
1-(4-bromophenyl)-2-(1-phenylimidazol-2-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2OS/c18-14-8-6-13(7-9-14)16(21)12-22-17-19-10-11-20(17)15-4-2-1-3-5-15/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOJKGCMYISMSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C2SCC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-bromophenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-1-ethanone, a compound with the molecular formula , has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula :
- Molecular Weight : 373.27 g/mol
- CAS Number : 478039-78-0
Biological Activity Overview
The biological activity of 1-(4-bromophenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-1-ethanone has been investigated in various studies, focusing on its potential as an anticancer agent, antimicrobial compound, and its role in other therapeutic areas.
Anticancer Activity
Research indicates that compounds containing imidazole and thiazole moieties exhibit significant anticancer properties. The structure of 1-(4-bromophenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-1-ethanone suggests it may interact with cellular pathways involved in cancer progression.
Case Study:
A study published in MDPI evaluated several thiazole and imidazole derivatives for their cytotoxic effects against various cancer cell lines. The results showed that compounds similar to 1-(4-bromophenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-1-ethanone exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, indicating potent anticancer activity .
Antimicrobial Activity
The compound's potential antimicrobial activity has also been noted. Compounds with similar structures have shown effectiveness against a range of bacterial strains.
Research Findings:
In a comparative study, thiazole derivatives were synthesized and tested for antibacterial efficacy. The results indicated that certain derivatives had antimicrobial activity comparable to standard antibiotics, suggesting that 1-(4-bromophenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-1-ethanone might also possess similar properties .
The proposed mechanisms through which 1-(4-bromophenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-1-ethanone exerts its biological effects include:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
- Antimicrobial Mechanisms : Potential mechanisms include disruption of bacterial cell membranes and inhibition of protein synthesis.
Data Table: Biological Activities
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(4-bromophenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-1-ethanone?
The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a thiol-containing imidazole derivative may react with a brominated ethanone precursor under basic conditions (e.g., sodium hydride or potassium carbonate in anhydrous DMF). Optimization of reaction time, temperature (typically 60–80°C), and stoichiometry is critical to achieving high yields. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
Q. How can the structural configuration of this compound be confirmed?
X-ray crystallography is the gold standard for unambiguous structural confirmation. Single-crystal diffraction data can be refined using programs like SHELXL . Complementary techniques include:
- NMR spectroscopy : H and C NMR to verify imidazole and sulfanyl group connectivity.
- IR spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~2550 cm (S-H stretch, if present) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns .
Intermediate Research Questions
Q. What chemical reactions are feasible at the sulfanyl (-S-) and ketone (C=O) groups?
- Sulfanyl group : Susceptible to oxidation (e.g., with HO or mCPBA) to sulfoxide or sulfone derivatives. Reduction (e.g., Raney Ni/H) may cleave the S-C bond .
- Ketone group : Can undergo nucleophilic addition (e.g., Grignard reagents) or be reduced to a secondary alcohol (NaBH or LiAlH) .
Methodological tip: Monitor reaction progress via TLC and isolate intermediates under inert atmosphere to prevent oxidation .
Q. How can researchers analyze the compound’s stability under varying conditions?
- Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Photostability : Expose to UV-Vis light (e.g., 365 nm) and monitor degradation via HPLC .
- Hydrolytic stability : Incubate in buffers (pH 1–13) and quantify intact compound using LC-MS .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound in medicinal chemistry?
- Analog synthesis : Replace the bromophenyl group with other halogens (e.g., Cl, F) or electron-withdrawing groups (e.g., NO) to assess impact on bioactivity.
- Biological assays : Test analogs against target enzymes (e.g., kinases) or receptors using fluorescence polarization or SPR binding assays. Correlate activity with computational docking studies (e.g., AutoDock Vina) .
- Metabolic profiling : Use hepatic microsomes to identify major metabolites and assess metabolic stability .
Q. What computational strategies are effective for predicting reactivity or interaction mechanisms?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways (e.g., sulfanyl oxidation) .
- Molecular dynamics (MD) simulations : Simulate binding to biological targets (e.g., imidazole-recognizing proteins) over 100 ns trajectories to evaluate conformational stability .
Analytical and Methodological Challenges
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved?
Q. What strategies mitigate interference from byproducts during characterization?
- Chromatographic separation : Employ preparative HPLC with a C18 column and acetonitrile/water gradient.
- Crystallization optimization : Screen solvents (e.g., ethanol/water mixtures) to grow high-purity single crystals .
Comparative and Functional Studies
Q. How does this compound compare to structurally similar imidazole derivatives in biological activity?
- Case study : Compare with N-(4-fluorophenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (). Key differences:
- Bioactivity : Fluorine substitution may enhance membrane permeability vs. bromine’s steric effects.
- Synthetic accessibility : Bromophenyl derivatives often require harsher coupling conditions .
Q. What are the implications of the sulfanyl group’s electronic effects on reactivity?
The -S- group donates electron density via resonance, stabilizing adjacent electrophilic centers (e.g., the ketone). This can slow nucleophilic attacks at the carbonyl but enhance radical scavenging potential. Electrochemical studies (cyclic voltammetry) can quantify redox behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
